molecular formula C16H19FN4O2S B2455795 N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415601-75-9

N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2455795
CAS No.: 2415601-75-9
M. Wt: 350.41
InChI Key: JJTNEYIUZFWBGN-UHFFFAOYSA-N
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Description

N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound with a molecular formula of C16H19FN4O2S and a molecular weight of 350.41 g/mol This compound features a quinazoline ring substituted with a fluoro group, a piperidine ring, and a cyclopropanesulfonamide moiety

Preparation Methods

The synthesis of N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps, typically starting with the preparation of the quinazoline and piperidine intermediates. The quinazoline ring can be synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or its equivalents. The piperidine ring is often introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the cyclopropane ring, which can be achieved using sulfonyl chlorides under basic conditions .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The fluoro group on the quinazoline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with kinase enzymes, potentially inhibiting their activity. The piperidine ring can enhance binding affinity to certain receptors, while the sulfonamide group may contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar compounds to N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide include other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer treatment.

    Erlotinib: Another quinazoline derivative with similar applications in oncology.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

What sets this compound apart is its unique combination of a fluoroquinazoline ring, a piperidine ring, and a cyclopropanesulfonamide moiety, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c17-11-1-4-15-14(9-11)16(19-10-18-15)21-7-5-12(6-8-21)20-24(22,23)13-2-3-13/h1,4,9-10,12-13,20H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTNEYIUZFWBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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